N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a cyanophenyl group, a pyridinyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzaldehyde with 2-pyridinecarboxylic acid hydrazide can form the pyrazole ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrazole or pyridinyl rings.
Other pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, which share the pyrazole core but have different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C17H13N5O |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13N5O/c1-12-15(11-20-22(12)16-7-2-3-8-19-16)17(23)21-14-6-4-5-13(9-14)10-18/h2-9,11H,1H3,(H,21,23) |
InChI Key |
VUHDKBDCOFLJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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